![molecular formula C9H18ClN B1462363 3-Cyclopentylpyrrolidine hydrochloride CAS No. 1909336-46-4](/img/structure/B1462363.png)
3-Cyclopentylpyrrolidine hydrochloride
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Description
“3-Cyclopentylpyrrolidine hydrochloride” is a chemical compound used in scientific research . It has a complex molecular structure, which makes it ideal for various applications such as drug synthesis, catalysts, and organic synthesis. The IUPAC name for this compound is 3-cyclopentylpyrrolidine and it has a CAS Number: 917505-31-8 .
Synthesis Analysis
While specific synthesis methods for “3-Cyclopentylpyrrolidine hydrochloride” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “3-Cyclopentylpyrrolidine hydrochloride” is C9H18ClN . The compound exhibits high perplexity due to its complex molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “3-Cyclopentylpyrrolidine hydrochloride” is 175.7 . Other specific physical and chemical properties were not found in the available resources.
Future Directions
Pyrrolidine compounds, such as “3-Cyclopentylpyrrolidine hydrochloride”, have shown promise in various fields including drug discovery . They are versatile scaffolds for novel biologically active compounds and can guide medicinal chemists in the design of new compounds with different biological profiles .
properties
IUPAC Name |
3-cyclopentylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)9-5-6-10-7-9;/h8-10H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWOSOJTDOWEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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